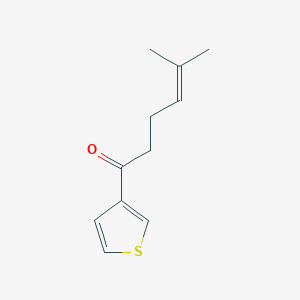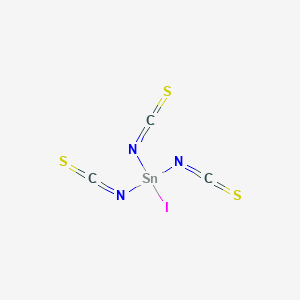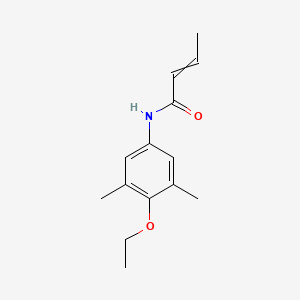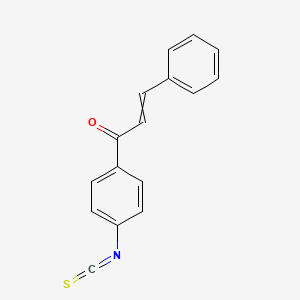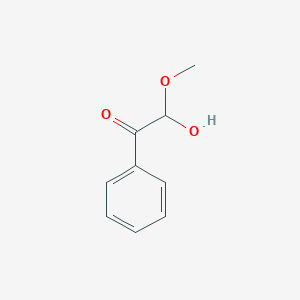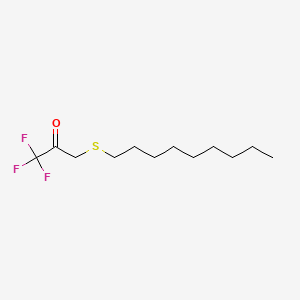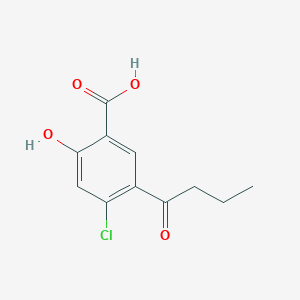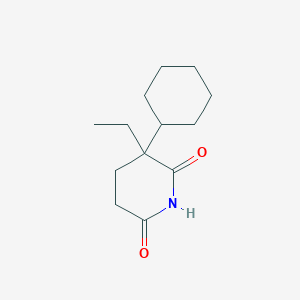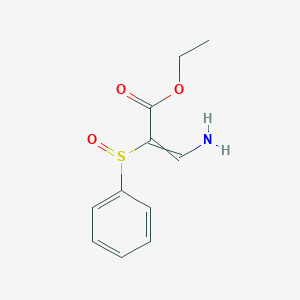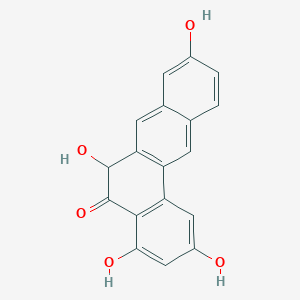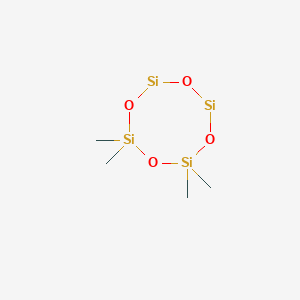
CID 6337435
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclotetrasiloxane, tetramethyl- (also known as 2,4,6,8-tetramethylcyclotetrasiloxane) is an organosilicon compound with the molecular formula C4H16O4Si4. It is a cyclic siloxane with four silicon atoms, each bonded to a methyl group and connected through oxygen atoms, forming a ring structure. This compound is widely used in various industrial applications due to its unique chemical properties .
Métodos De Preparación
Cyclotetrasiloxane, tetramethyl- can be synthesized through several methods. One common synthetic route involves the hydrosilylation reaction between 1,3,5,7-tetramethylcyclotetrasiloxane and various unsaturated substrates such as allyltrimethoxysilane. This reaction is typically catalyzed by Karstedt’s catalyst, a platinum-based catalyst, and carried out under controlled conditions to achieve high yields .
In industrial production, cyclotetrasiloxane, tetramethyl- is often produced through the hydrolysis of dimethyldichlorosilane, followed by distillation to separate the cyclic siloxanes from the polymer mixture . This method allows for the efficient production of the compound on a large scale.
Análisis De Reacciones Químicas
Cyclotetrasiloxane, tetramethyl- undergoes various chemical reactions, including:
Hydrosilylation: This reaction involves the addition of silicon-hydrogen bonds to unsaturated organic compounds, forming organosilicon compounds.
Oxidation: The compound can be oxidized to form silanols or siloxane polymers, depending on the reaction conditions and oxidizing agents used.
The major products formed from these reactions include various organosilicon compounds, silanols, and siloxane polymers, which have diverse applications in different industries.
Aplicaciones Científicas De Investigación
Cyclotetrasiloxane, tetramethyl- has numerous scientific research applications, including:
Mecanismo De Acción
The mechanism of action of cyclotetrasiloxane, tetramethyl- involves its ability to form stable bonds with various substrates through hydrosilylation and other chemical reactions. The compound’s silicon-hydrogen bonds react with unsaturated organic compounds, leading to the formation of organosilicon compounds with enhanced properties. These reactions are typically catalyzed by platinum-based catalysts, which facilitate the addition of silicon-hydrogen bonds to the target molecules .
Comparación Con Compuestos Similares
Cyclotetrasiloxane, tetramethyl- can be compared with other cyclic siloxanes such as octamethylcyclotetrasiloxane (D4). While both compounds have similar cyclic structures, octamethylcyclotetrasiloxane has eight methyl groups and a higher molecular weight. This difference in structure results in distinct physical and chemical properties, making each compound suitable for specific applications .
Similar compounds include:
Octamethylcyclotetrasiloxane (D4): Used in cosmetics, personal care products, and as a precursor for silicone polymers.
Hexamethylcyclotrisiloxane (D3): Utilized in the production of silicone elastomers and resins.
Decamethylcyclopentasiloxane (D5): Commonly found in personal care products and as a solvent in various industrial applications.
Cyclotetrasiloxane, tetramethyl- stands out due to its unique combination of properties, making it a versatile compound for a wide range of scientific and industrial applications.
Propiedades
Fórmula molecular |
C4H12O4Si4 |
|---|---|
Peso molecular |
236.48 g/mol |
InChI |
InChI=1S/C4H12O4Si4/c1-11(2)6-9-5-10-7-12(3,4)8-11/h1-4H3 |
Clave InChI |
FYIBMDIYAXFPHE-UHFFFAOYSA-N |
SMILES canónico |
C[Si]1(O[Si]O[Si]O[Si](O1)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Hydroxy-3-[2-(3-phenylpropanoyl)phenoxy]propanoic acid](/img/structure/B14347407.png)
![Dipropyl [2-(hydroxyimino)ethyl]phosphonate](/img/structure/B14347416.png)
![N-[1-(2-Phenylethyl)piperidin-4-yl]-2-(1H-pyrrol-1-yl)propanamide](/img/structure/B14347422.png)
![N-(5-Isocyanato-2-methylphenyl)-N'-[3-(triethoxysilyl)propyl]urea](/img/structure/B14347427.png)
